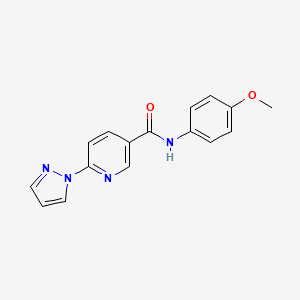

N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

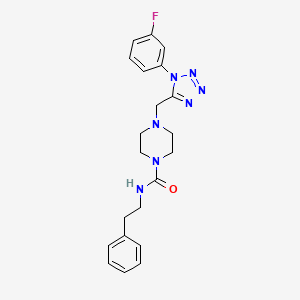

“N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide” is a compound that belongs to the family of pyrazole-containing compounds . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . For instance, a new series of pyrazole derivatives were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .

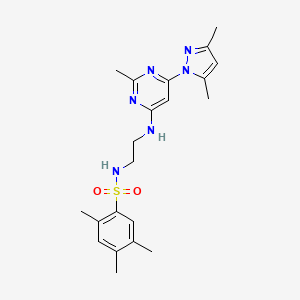

Molecular Structure Analysis

The molecular structure of pyrazole derivatives includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their diverse and valuable synthetical, biological, and photophysical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are highly dependent on the nature of their substituent groups . They can act as weak bases or acids .

Applications De Recherche Scientifique

Biological Activities in Agrochemicals

N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, have shown promising insecticidal and fungicidal activities. This is significant in the context of agrochemical research, with some compounds exhibiting up to 70% mortality rates against certain pests and effective growth inhibition of fungal pathogens like Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).

Antifungal Potential in SDH Inhibitors

Compounds structurally similar to this compound have shown significant antifungal activity against various fungal strains. The modification of these compounds led to potent inhibitors of SDH enzymes, indicating their potential in practical applications for controlling fungal diseases (Liu et al., 2020).

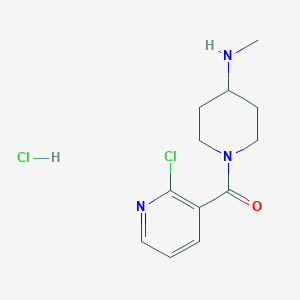

Radiotracer Development

A study on N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to the subject molecule, demonstrated its potential as a radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This showcases the application in neuroimaging and receptor study (Katoch-Rouse & Horti, 2003).

Anti-Neoplastic Activities

Some 6-substituted nicotinamides have been synthesized and evaluated for their antineoplastic activities. Their screening against certain types of cancer in animal models has indicated moderate activity, especially against leukemia (Ross, 1967).

Applications in Corrosion Inhibition

Research on nicotinamide derivatives has demonstrated their effectiveness as corrosion inhibitors, particularly on mild steel in hydrochloric acid solutions. This highlights their potential application in industrial chemistry to protect metals from corrosion (Chakravarthy et al., 2014).

Mécanisme D'action

The mechanism of action of pyrazole derivatives can vary depending on their structural variations. For instance, it was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity . Mode-of-action studies revealed that the antitumoral activity was due to inhibition of tubulin polymerization .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-14-6-4-13(5-7-14)19-16(21)12-3-8-15(17-11-12)20-10-2-9-18-20/h2-11H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTNXGKCTRLOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide](/img/structure/B2473733.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2473737.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)